Cefodizim-Natrium

Übersicht

Beschreibung

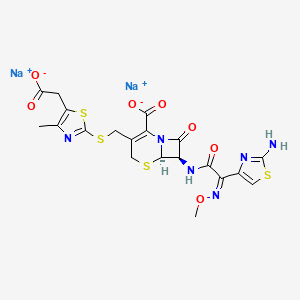

Cefodizime sodium is a semi-synthetic cephalosporin antibiotic with a wide range of antibacterial activity. It is specifically designed for parenteral administration to treat various infections. The compound is known for its unique structure, characterized by a bisubstituted thiothiazole moiety in position 3 of the cephem nucleus, which does not alter its in-vitro antibacterial activity or safety in animal studies compared to similar cephalosporins like cefotaxime. This unique structure contributes to its apparent long elimination half-life in rodents and dogs, as well as novel immunological properties (Bryskier, Procyk, & Labro, 1990).

Synthesis Analysis

The synthesis of cefodizime sodium involves a complex process starting with 7-ACA and MMTA, using acetonitrile as a solvent and concentrated sulfuric acid as a catalyst. This process yields cefodizime, which is then reacted with a mixture of sodium carbonate and sodium bicarbonate to obtain cefodizime sodium. The overall yield of this synthesis route is 77.5% (Lei, 2013).

Molecular Structure Analysis

Cefodizime sodium's structure has been extensively analyzed, particularly through its crystallization process, which provides insights into its molecular interactions. The formation of hydrogen bonds during the nucleation and crystallization processes is a key feature, with studies using in situ Raman spectroscopy to investigate hydrogen-bond formation in supersaturated solutions. These studies reveal that hydrogen bonding reaches a maximum probability at the nucleation point, indicating its crucial role in the formation of cefodizime sodium crystals (Cui, Zhang, Yin, & Gong, 2012).

Chemical Reactions and Properties

Cefodizime sodium undergoes various chemical reactions, particularly during its degradation in acidic conditions. It can be converted to different forms, including the anti-form of cefodizime and the Δ3-cephem form, among others. These degradation pathways highlight the compound's sensitivity to environmental conditions and the complexity of its chemical behavior (Marunaka, Matsushima, Minami, Azuma, Yoshida, & Umeno, 1989).

Physical Properties Analysis

The physical properties of cefodizime sodium, such as density and viscosity, have been studied in both water and normal saline solutions. These studies provide a comprehensive understanding of the solute-solvent interactions and the structure making/breaking ability of cefodizime sodium in aqueous solutions, which are crucial for its formulation and administration (Li, Li, Wang, & Ren, 2013).

Chemical Properties Analysis

The chemical properties of cefodizime sodium, particularly concerning its interaction with water, have been extensively researched. The presence of water significantly impacts the high molecular polymers in cefodizime sodium, indicating that water content is a critical factor in controlling the concentration of these polymers. This interaction is vital for understanding the stability and efficacy of cefodizime sodium formulations (We, 2014).

Wissenschaftliche Forschungsanwendungen

1. Fluoreszenzsensor-Nanohybrid zur Detektion in biologischen Proben Ein dualer, emissionsverhältnissensitiver fluoreszierender Nanohybrid, basierend auf Radix Hedysari-synthetisierten Kohlenstoff-Quantenpunkten (CDs) und Glutathion-funktionalisierten Gold-Nanoclustern (GSH-AuNCs), wurde zur Bestimmung von Cefodizim-Natrium entwickelt . Der konzipierte Fluoreszenz-Nanohybrid wies zwei signifikante Fluoreszenzemissionspeaks bei 458 nm und 569 nm auf, wenn er bei 360 nm angeregt wurde, was den CDs und GSH-AuNCs zugeschrieben wurde . Diese Methode wurde schließlich zur Detektion von this compound im Urin eingesetzt und zeigt das Potenzial für Anwendungen in komplexen biologischen Proben .

2. Nukleations- und Wachstumsmechanismus in verschiedenen Lösungsmittelzusammensetzungen Die Induktionszeit von this compound wurde in Ethanol-Wasser bei verschiedenen Lösungsmittelzusammensetzungen mittels Lasertechnologie-Messung ermittelt . Die Ergebnisse zeigen, dass die Lösungsmittelzusammensetzung eine wichtige Rolle bei der Übersättigung und dem Nukleationsprozess der this compound-Lösung spielte . Gemäß der modifizierten klassischen Nukleationstheorie wurden der Nukleations- und Wachstumsmechanismus identifiziert .

Kristallisationsprozess in binärem Lösungsmittel

this compound ist sehr gut in Wasser löslich, während es in Ethanol nur schwer löslich ist, was darauf hindeutet, dass ein binäres Lösungsmittel eine nützliche und verfügbare Option für den Kristallisationsprozess darstellt . Darüber hinaus ist this compound ein hitzeempfindliches Pharmazeutikum, das in der Regel durch ein Anti-Lösungsmittel isoliert wird .

Wirkmechanismus

Target of Action

Cefodizime Sodium is a bactericidal antibiotic that primarily targets penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

Cefodizime Sodium operates through a mechanism of action common to beta-lactam antibiotics, targeting the bacterial cell wall . Specifically, it binds to and inactivates penicillin-binding proteins, which are essential for the synthesis of the bacterial cell wall . By inhibiting PBPs, Cefodizime Sodium disrupts the cell wall construction, leading to cell lysis and ultimately the death of the bacterial cell .

Biochemical Pathways

The primary biochemical pathway affected by Cefodizime Sodium is the synthesis of the bacterial cell wall. The inactivation of penicillin-binding proteins disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Pharmacokinetics

Intramuscular Cefodizime Sodium bioavailability ranges from 90% to 100% . It distributes into many tissues and is approximately 81% bound to plasma proteins, chiefly albumin . The drug reaches minimum inhibitory concentrations approximately 2–3 hours after administration, maintaining it for several hours afterwards . The pharmacokinetic profile is significantly altered in patients with a creatinine clearance less than 30 ml/min, leading to a three- to five-fold increase in half-life . Accordingly, the dose should be reduced to 50% of normal, at the same dosing interval .

Result of Action

The result of Cefodizime Sodium’s action is the eventual death of the bacterial cell . This bactericidal effect is particularly potent against rapidly dividing bacteria, making it an effective treatment for acute bacterial infections .

Action Environment

The efficacy of Cefodizime Sodium can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. For example, Cefodizime Sodium may decrease the excretion rate of Abacavir, which could result in a higher serum level . The therapeutic efficacy of Sodium citrate can be decreased when used in combination with Cefodizime Sodium

Safety and Hazards

Zukünftige Richtungen

Cefodizime demonstrated superior clinical efficacy that what could be predicted from its in vitro experimental results . Certain immunomodulatory properties of the drug might account for its increased in vivo activity against specific bacterial species . These immunomodulatory properties stimulate some phagocyte and lymphocyte cellular functions when they have been impaired .

Eigenschaften

IUPAC Name |

disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O7S4.2Na/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9;;/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32);;/q;2*+1/p-2/b25-12-;;/t13-,17-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOBLQIRACJNPA-AEKYOGSZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6Na2O7S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046730 | |

| Record name | Cefodizime sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86329-79-5 | |

| Record name | Cefodizime Sodium [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086329795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefodizime sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-, sodium salt (1:2), (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFODIZIME SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC1T51593A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

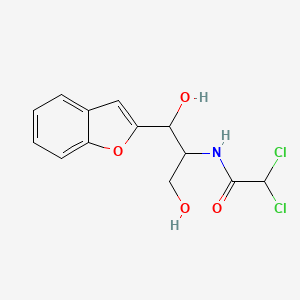

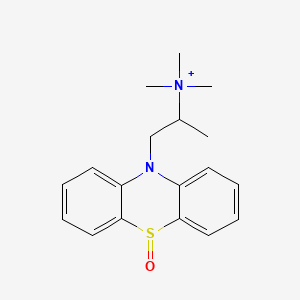

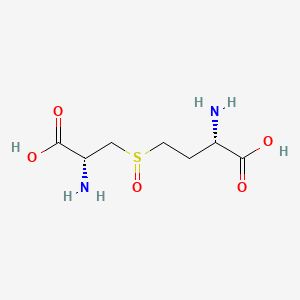

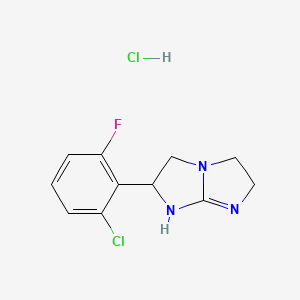

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Cefodizime sodium?

A: Cefodizime sodium is a third-generation cephalosporin antibiotic. Like other cephalosporins, it exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately bacterial cell death. []

Q2: What is the molecular formula and weight of Cefodizime sodium?

A: The molecular formula of Cefodizime sodium is C20H20N5NaO7S3. Its molecular weight is 581.58 g/mol. []

Q3: Is there any spectroscopic data available for Cefodizime sodium?

A: Yes, research has utilized various spectroscopic techniques to characterize Cefodizime sodium. Infrared ATR and Raman spectroscopy have been used to provide evidence of intermolecular hydrogen bonds, particularly in the context of Cefodizime sodium solvates. [] This information is crucial for understanding the structural features and interactions of the compound.

Q4: How stable is Cefodizime sodium in different solutions and temperatures?

A: Cefodizime sodium for injection demonstrated stability in 10% glucose injection for at least 6 hours at room temperature. [] Similarly, it remained stable in 5% glucose injection for 6 hours at room temperature when mixed with dexamethasone sodium phosphate injection. [] Another study demonstrated the stability of Cefodizime sodium in a mixed solution with insulin injection within 5% glucose injection for 12 hours at room temperature. [] Further research indicated that Cefodizime sodium for injection remains stable in glucose and sodium chloride injection for 6 hours at room temperature, exhibiting no significant changes in various parameters like appearance, pH, content of solutions, and related substances. []

Q5: What are some of the challenges in formulating Cefodizime sodium for pharmaceutical applications?

A: One challenge is ensuring the stability of Cefodizime sodium during storage and administration. Research has explored the impact of water content on the formation of high molecular polymers in Cefodizime sodium, using gel filtration chromatography. [] Results indicated that increased water content leads to a significant increase in polymer content. [] This finding underscores the importance of controlling water content during formulation to mitigate the formation of these polymers, which could potentially impact the drug's efficacy and stability.

Q6: Are there any strategies to improve the stability of Cefodizime sodium formulations?

A: The invention of cefodizime sodium hydrate aims to address the issue of storage stability. [] This specific form of Cefodizime sodium exhibits improved stability compared to its anhydrous counterpart. The development of a childhood Cefodizime sodium pharmaceutical composition further contributes to formulation advancements. [] This composition, which combines Cefodizime sodium for injection with a low-sodium carrier transfusion, simplifies clinical application steps and reduces the clinical risk associated with sodium overload in children, ultimately improving the safety and quality of Cefodizime sodium administration in pediatric patients. []

Q7: What analytical methods are used to determine the quality and purity of Cefodizime sodium?

A: High-Performance Liquid Chromatography (HPLC) is frequently employed to assess the purity of Cefodizime sodium and detect impurities. Studies have compared different HPLC methods outlined in the Japanese Pharmacopoeia and Chinese Pharmacopeia for analyzing impurity profiles of Cefodizime sodium from various manufacturers. [] Additionally, gas chromatography, coupled with a flame ionization detector (FID), has been successfully employed to detect residual solvents in Cefodizime sodium, ensuring the safety and quality of the final product. [] This method demonstrates good linearity and high recovery rates for common solvents like acetone, acetonitrile, and dichloromethane. []

Q8: How is the bacterial endotoxin level in Cefodizime sodium for injection determined?

A: The bacterial endotoxin test, as described in the Chinese Pharmacopoeia (Edition 2005, Volume II), is used to determine endotoxin levels in Cefodizime sodium for injection. [] This test is essential to ensure the safety of the injectable formulation.

Q9: What is known about the toxicity profile of Cefodizime sodium?

A: Extensive research has been conducted on the toxicity of Cefodizime sodium. Studies in rats have investigated its nephrotoxicity, comparing its effects with other cephalosporin antibiotics. [] Results indicated that Cefodizime sodium exhibited lower nephrotoxic potential compared to cephaloridine, but higher than cefazolin and cefmetazol. [] Further studies in mice evaluated the peri- and postnatal toxicity of Cefodizime sodium, with findings suggesting a no-effect dose level of 1000 mg/kg/day for dams and 300 mg/kg/day for their offspring. []

Q10: Are there any known adverse effects associated with Cefodizime sodium use?

A: While generally considered safe, a case report highlighted a 74-year-old male patient experiencing Cefodizime sodium-induced delayed drug eruption with liver damage. [] This case underscores the importance of monitoring for potential adverse effects and emphasizes the need for further research to fully elucidate the safety profile of Cefodizime sodium.

Q11: Has any research been done on the crystallization process of Cefodizime sodium?

A: Yes, the crystallization process of Cefodizime sodium has been extensively studied. Research utilizing induction time measurements and in situ Raman spectroscopy has provided insights into the mechanisms of Cefodizime sodium crystallization. [] Findings suggest that heterogeneous nucleation is dominant at lower supersaturation levels, while homogeneous nucleation becomes the primary mechanism at higher supersaturation. [] These insights are valuable for optimizing crystallization processes and controlling crystal size and morphology, which in turn can impact the drug's dissolution rate, bioavailability, and overall efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.